molecular formula C19H19N3O5S B2756229 Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate CAS No. 952988-47-5

Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate

Cat. No. B2756229
CAS RN: 952988-47-5
M. Wt: 401.44
InChI Key: IZYFLYHSDWDLCT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study reported the synthesis of derivatives related to the compound , showcasing the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. This process involved the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives under specified conditions. The synthesis aimed at generating compounds with potential for further pharmacological evaluation, highlighting the chemical versatility and reactivity of such molecular frameworks (H. M. Mohamed, 2014).

Pharmacological Potential

  • Another significant research area involves the pharmacological evaluation of synthesized compounds. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural motifs with the target compound, were synthesized and evaluated as glutaminase inhibitors. These studies are crucial for understanding the biological activities of these compounds and their potential therapeutic applications. One of the analogs showed similar potency to BPTES and improved solubility, indicating its potential in attenuating the growth of certain cancer cells (K. Shukla et al., 2012).

Antioxidant and Antimicrobial Activities

  • The exploration of antioxidant and antimicrobial activities is another vital research domain. A study described the microwave-assisted synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities. Such research underscores the importance of these compounds in developing new therapeutic agents with specific biological activities (M. Youssef & M. A. Amin, 2012).

Molecular Docking and Inhibition Studies

  • Molecular docking and inhibition studies of novel compounds, including those structurally similar to Ethyl 2-(2-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate, have been conducted to assess their potential as inhibitors against specific enzymes. This type of research is foundational for drug discovery, providing insights into the interaction mechanisms between potential therapeutic compounds and their biological targets (Ayesha Babar et al., 2017).

properties

IUPAC Name

ethyl 2-[2-[[2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-26-18(24)10-14-11-28-19(20-14)21-17(23)9-13-8-16(27-22-13)12-4-6-15(25-2)7-5-12/h4-8,11H,3,9-10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYFLYHSDWDLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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